molecular formula C15H11N3O2S B5768439 N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No. B5768439
M. Wt: 297.3 g/mol
InChI Key: YNXUUUQAKQXJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine, commonly known as NPTZA, is a thiazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various preclinical studies, which have led to further investigation of its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of NPTZA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). NPTZA has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
NPTZA has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 and the induction of apoptosis in cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of NPTZA is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, the synthesis of NPTZA can be challenging and may require the use of toxic reagents, which can limit its use in lab experiments.

Future Directions

There are several potential future directions for the study of NPTZA. One area of research could focus on the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research could involve the investigation of the pharmacokinetics and pharmacodynamics of NPTZA in vivo, which could provide valuable information for the development of new drugs. Additionally, further studies could be conducted to explore the potential applications of NPTZA in the treatment of other diseases, such as cardiovascular disease and inflammatory bowel disease.

Synthesis Methods

NPTZA can be synthesized using a variety of methods, including the reaction of 3-nitrobenzaldehyde with thiosemicarbazide followed by cyclization with phenylacetylene. Other methods include the reaction of 3-nitrobenzaldehyde with thiourea followed by cyclization with phenylacetylene. The yield of NPTZA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

NPTZA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been extensively studied for its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-18(20)13-8-4-7-12(9-13)16-15-17-14(10-21-15)11-5-2-1-3-6-11/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXUUUQAKQXJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.